molecular formula C17H18O5 B14624867 2-Propanone, 1,3-bis(p-methoxyphenoxy)- CAS No. 57641-29-9

2-Propanone, 1,3-bis(p-methoxyphenoxy)-

Cat. No.: B14624867
CAS No.: 57641-29-9
M. Wt: 302.32 g/mol
InChI Key: GMFIBGKIWYLJPE-UHFFFAOYSA-N
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Description

2-Propanone, 1,3-bis(p-methoxyphenoxy)- is a symmetrical ketone derivative featuring two para-methoxyphenoxy groups attached to the central propanone backbone. The presence of methoxy groups (electron-donating) and ether linkages may influence its solubility, reactivity, and stability compared to analogs with non-oxygenated substituents .

Properties

CAS No.

57641-29-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1,3-bis(4-methoxyphenoxy)propan-2-one

InChI

InChI=1S/C17H18O5/c1-19-14-3-7-16(8-4-14)21-11-13(18)12-22-17-9-5-15(20-2)6-10-17/h3-10H,11-12H2,1-2H3

InChI Key

GMFIBGKIWYLJPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Overview and Structural Characteristics

2-Propanone, 1,3-bis(p-methoxyphenoxy)-, also known as 1,3-bis(4-methoxyphenoxy)propan-2-one, is an organic compound with the molecular formula C₁₇H₁₈O₅ and a molecular weight of approximately 302.32 g/mol. The compound belongs to the class of ketones and ethers, featuring a central propanone (acetone) backbone with two p-methoxyphenoxy groups attached at positions 1 and 3. This structure confers specific chemical properties that make it valuable in organic synthesis and potentially in pharmaceutical applications.

Primary Synthetic Routes

Nucleophilic Substitution Method

The synthesis of 2-Propanone, 1,3-bis(p-methoxyphenoxy)- can be effectively achieved through nucleophilic substitution reactions. This approach typically involves the reaction between p-methoxyphenol and 1,3-dihalopropan-2-one derivatives.

Reaction Mechanism

The nucleophilic substitution reaction proceeds through the following mechanism:

  • Base-catalyzed deprotonation of p-methoxyphenol to form the phenoxide anion
  • Nucleophilic attack by the phenoxide anion on the carbon atom bearing the halide leaving group
  • Displacement of the halide, forming the ether linkage
  • Repetition of steps 1-3 for the second halide position, resulting in the formation of the bis-substituted product
Detailed Procedure

Drawing from the synthesis of the structurally similar 1,3-bis(p-nitrophenoxy)propane, a representative procedure for preparing 2-Propanone, 1,3-bis(p-methoxyphenoxy)- involves:

  • Combining p-methoxyphenol (2.2 equivalents, 0.045 mol) with anhydrous potassium carbonate (2.2 equivalents, 0.045 mol) in a mixture of N,N-dimethylformamide (45 mL) and toluene (23 mL)
  • Refluxing the mixture at 200°C using a Dean-Stark trap to remove water azeotropically
  • After removal of toluene, adding 1,3-dibromopropan-2-one (1.0 equivalent, 0.0225 mol) to the mixture
  • Refluxing the solution for 8 hours
  • Cooling to room temperature and pouring into methanol/water (1:1, 200 mL) to precipitate the product
  • Washing the precipitate thoroughly with water, collecting by filtration, and recrystallizing from ethanol

The expected yield from this method is approximately 80%, based on similar reactions with related compounds.

Condensation Reaction Approach

The condensation reaction method represents an alternative approach for synthesizing 2-Propanone, 1,3-bis(p-methoxyphenoxy)-, involving the reaction of p-methoxyphenol with suitable propanone derivatives under specific conditions.

Reaction Principles

This method typically utilizes a condensation reaction between p-methoxyphenol and a propanone derivative containing appropriate leaving groups. The reaction can be performed under either acidic or basic conditions, with the mechanism varying accordingly.

Procedural Details

Based on the synthesis of the ortho-isomer 1,3-bis(2-methoxyphenoxy)propan-2-one, a typical procedure would include:

  • Dissolving p-methoxyphenol in an appropriate solvent system
  • Adding a base catalyst such as sodium hydroxide to generate the phenoxide anion
  • Introducing a suitable propanone derivative to facilitate the condensation
  • Heating the reaction mixture to promote the formation of the desired product
  • Isolating the product through precipitation, filtration, and recrystallization

Advanced Synthetic Methodologies

Mechanochemical Synthesis

Recent advancements in green chemistry have led to the development of mechanochemical methods for organic synthesis, which can be applied to the preparation of 2-Propanone, 1,3-bis(p-methoxyphenoxy)-.

Process Description

The mechanochemical synthesis involves:

  • Combining p-methoxyphenol with sodium hydroxide as a catalyst
  • Adding an appropriate propanone derivative (such as 1,3-dibromopropan-2-one)
  • Subjecting the mixture to mechanical grinding in a ball mill or similar equipment
  • Isolating the product through appropriate purification techniques

This method offers advantages in terms of reduced solvent use and potentially improved reaction efficiency.

Synthesis via Protected Intermediates

Another approach involves the use of protected intermediates to control the regioselectivity of the reaction and improve yields.

Synthetic Strategy

This method typically follows these steps:

  • Protection of reactive functional groups in the starting materials
  • Reaction of the protected p-methoxyphenol with an appropriate propanone derivative
  • Deprotection to reveal the final product
  • Purification through recrystallization or column chromatography

Catalytic Systems for Enhanced Synthesis

Various catalytic systems can be employed to enhance the synthesis of 2-Propanone, 1,3-bis(p-methoxyphenoxy)-.

Catalyst System Advantages Reaction Conditions Expected Yield
Potassium Carbonate Mild base, good selectivity 200°C, 8 hours reflux 75-85%
Sodium Hydroxide Strong base, faster reaction 130-150°C, 4-6 hours 70-80%
Potassium Iodide/Potassium Carbonate Enhanced leaving group activity 80-100°C, 10-12 hours 65-75%

Purification and Characterization

Isolation and Purification Techniques

After synthesis, 2-Propanone, 1,3-bis(p-methoxyphenoxy)- requires appropriate purification to obtain the desired purity level.

Recrystallization

The most common purification method involves recrystallization from ethanol or similar solvents. The process typically yields golden yellow crystals with a high degree of purity (>95%).

Column Chromatography

For higher purity requirements, column chromatography using silica gel with appropriate solvent systems (such as hexane/ethyl acetate mixtures) can be employed.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of 2-Propanone, 1,3-bis(p-methoxyphenoxy)-. The ¹H NMR spectrum typically shows distinct signals for:

  • Aromatic protons of the p-methoxyphenoxy groups (6.8-7.0 ppm)
  • Methoxy protons (3.7-3.8 ppm)
  • Methylene protons adjacent to the ketone (4.5-4.6 ppm)

The ¹³C NMR spectrum further confirms the structure, with characteristic signals for the ketone carbon (approximately 205 ppm), aromatic carbons, methoxy carbons, and methylene carbons.

Melting Point Determination

The melting point of the purified compound serves as an important criterion for purity assessment, with sharp melting behavior indicating high purity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Different synthetic approaches for 2-Propanone, 1,3-bis(p-methoxyphenoxy)- can be evaluated based on their yield and efficiency:

Synthetic Method Typical Yield Reaction Time Solvent Requirements Energy Input
Nucleophilic Substitution 75-85% 8-10 hours Moderate to High High (200°C reflux)
Condensation Reaction 65-75% 6-8 hours Moderate Moderate (130-150°C)
Mechanochemical Method 70-80% 1-2 hours Low to None Moderate (mechanical energy)

Scalability Considerations

When considering industrial-scale production, several factors become important:

  • The nucleophilic substitution method offers good scalability but requires careful handling of potentially hazardous halogenated reagents
  • The condensation approach may be more environmentally friendly but often yields slightly lower amounts of product
  • Mechanochemical methods show promise for green chemistry applications but may present challenges for large-scale implementation

Economic and Environmental Factors

The economic viability and environmental impact of the different synthetic methods are summarized below:

Method Raw Material Cost Waste Generation Environmental Impact Energy Consumption
Nucleophilic Substitution Moderate Moderate (halide salts) Moderate High
Condensation Low to Moderate Low Low to Moderate Moderate
Mechanochemical Moderate Very Low Low Low to Moderate

Related Compounds and Synthetic Analogs

Structural Variants and Their Synthesis

Several structural variants of 2-Propanone, 1,3-bis(p-methoxyphenoxy)- have been synthesized, providing valuable insights into potential synthetic routes:

1,3-Bis(2-methoxyphenoxy)propan-2-one

This ortho-isomer is synthesized through similar methods, but using 2-methoxyphenol instead of 4-methoxyphenol.

1-(2-Methoxyphenoxy)propan-2-one

This mono-substituted analog can be prepared through similar nucleophilic substitution reactions using controlled stoichiometry to favor mono-substitution.

3-(2-Methoxyphenoxy)propane-1,2-diol

This related compound, also known as guaifenesin, involves the reduction of the ketone to form a diol. Its synthesis provides insights into possible modifications of 2-Propanone, 1,3-bis(p-methoxyphenoxy)-.

Reaction Networks and Transformations

The synthetic pathways for 2-Propanone, 1,3-bis(p-methoxyphenoxy)- can be viewed as part of a broader reaction network:

  • Initial formation of mono-substituted intermediates
  • Subsequent substitution to form the bis-substituted product
  • Potential for further transformations of the ketone moiety (reduction, oxidation, etc.)
  • Modifications of the methoxy groups through demethylation or other transformations

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,3-bis(p-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1,3-bis(p-methoxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(p-methoxyphenoxy)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its oxidation and reduction reactions can alter the structure and function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-Propanone, 1,3-bis(p-methoxyphenoxy)- with structurally related compounds based on substituent type, positional isomerism, and backbone modifications.

Structural Analogs with Halogen vs. Methoxy Substituents

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6) replaces methoxy groups with bromine atoms at the para-positions of the phenyl rings. Key differences include:

  • Molecular Weight : The brominated analog (C₁₅H₁₂Br₂O, MW 400.07 g/mol) has a higher molecular weight than methoxy-substituted analogs due to bromine’s atomic mass .
  • This difference could influence reactivity in nucleophilic additions or reductions .
  • Applications : Brominated derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy-substituted compounds may serve as precursors in pharmaceuticals or polymers due to enhanced solubility .

Positional Isomerism: Para- vs. Meta-Methoxy Substitution

2-Propanone, 1,3-bis(3-methoxyphenyl) (CAS 56438-64-3) features methoxy groups at the meta-positions. Key distinctions include:

  • Symmetry and Crystallinity : The para-substituted compound’s symmetry may enhance crystallinity compared to the meta-isomer, affecting purification and material properties .
  • Electronic effects may also vary due to differences in resonance donation .

Ketone Chain Length Variations

1-(4-Methoxyphenyl)-2-butanone (CAS 53917-01-4) extends the carbon chain between the ketone and aromatic group. Differences include:

  • Lipophilicity: The longer alkyl chain in butanone derivatives increases lipophilicity, which could enhance membrane permeability in biological systems .
  • Synthetic Utility: Propanone derivatives are more compact, favoring applications requiring rigid spacers, while butanones offer flexibility in molecular design .

Ether vs. Direct Phenyl Linkages

The target compound’s phenoxy groups introduce ether bonds absent in analogs like 1,3-bis(4-bromophenyl)-2-propanone. This structural feature may:

  • Enhance Solubility: Ether linkages increase polarity, improving solubility in polar solvents like ethanol or acetone.
  • Alter Stability : Ethers are generally stable under basic conditions but may cleave under strong acids or reducing environments, unlike direct C–C bonds in phenyl-substituted analogs .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent Type/Position Key Features
2-Propanone, 1,3-bis(p-methoxyphenoxy)- Not provided C₁₇H₁₈O₅ para-methoxyphenoxy Ether linkages, high symmetry
1,3-Bis(4-bromophenyl)-2-propanone 54523-47-6 C₁₅H₁₂Br₂O para-bromo High MW, electron-withdrawing
2-Propanone, 1,3-bis(3-methoxyphenyl) 56438-64-3 C₁₇H₁₈O₃ meta-methoxy Reduced symmetry, steric effects
1-(4-Methoxyphenyl)-2-butanone 53917-01-4 C₁₁H₁₄O₂ para-methoxy Longer chain, increased lipophilicity

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